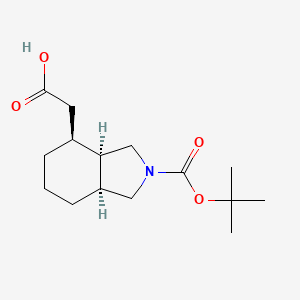
DisodiuM Phenyl Phosphate Hydrate
Descripción general
Descripción
DisodiuM Phenyl Phosphate Hydrate is a useful research compound. Its molecular formula is C6H7Na2O5P and its molecular weight is 236.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alkaline Phosphatase Activity Measurement
- DPPH is used as a substrate in the measurement of Alkaline Phosphatase (ALP) activity in different contexts such as activated sludge, serum, and milk. The hydrolysis of DPPH by ALP produces phenol, the amount of which can indirectly indicate the activity of ALP (Yin, Wang, & Wang, 2014); (Hu Lin, 2011); (Haab & Smith, 1957).
Fluorescent Probe in ALP Determination
- DPPH is used in synthesizing fluorescent probes for the determination of ALP. This application is significant in assessing ALP in human serum, highlighting DPPH's role in medical diagnostics (Lei, Jie, & Ding, 2011).
Stability Studies
- Research on the chemical stability of DPPH has shown its resilience against decomposition, even under conditions like heat treatment and autoclaving, making it a reliable compound for various biochemical assays (Henningson, 1960).
Spectroscopic Studies
- DPPH is studied using vibrational spectroscopy methods. Such studies provide insights into its molecular structure and interactions, crucial for understanding its behavior in different chemical environments (Anto et al., 2010).
Kinetics in Frozen Solutions
- The kinetics of DPPH hydrolysis in frozen solutions has been studied, providing valuable information for understanding chemical reactions in food technology and cryopreservation (Kerr et al., 1993).
Photolytic Studies
- DPPH is used in studies investigating the photolytic release of orthophosphate in oxygen-saturated solutions. This research is significant for understanding photochemical reactions (Halma & Levy, 1979).
Pectin Extraction Optimization
- DPPH is utilized in optimizing pectin extraction from sweet potato residues. Such applications are relevant in food science and technology (Zhang & Mu, 2011).
Enzymatic Assay Development
- DPPH is involved in developing assays for enzyme activity, such as in serum phosphatase activity measurements. This underlines its role in clinical laboratory methods (Greenberg, Lucia, & Weitzman, 1940).
Biophosphorus Removal
- In biotechnological applications, DPPH plays a role in the biotreatment of phosphorite, demonstrating its utility in environmental and industrial processes (Bojinova, Velkova, & Mihaylov, 1998).
Propiedades
IUPAC Name |
disodium;phenyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXRAGHWHMEVOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)










